molecular formula C12H6Cl4N2O3 B13776467 Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- CAS No. 69868-17-3

Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-

Cat. No.: B13776467
CAS No.: 69868-17-3
M. Wt: 368.0 g/mol
InChI Key: WHFCBWCUSWCPQU-UHFFFAOYSA-N
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Description

Properties

CAS No.

69868-17-3

Molecular Formula

C12H6Cl4N2O3

Molecular Weight

368.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(2-methylimidazole-1-carbonyl)benzoic acid

InChI

InChI=1S/C12H6Cl4N2O3/c1-4-17-2-3-18(4)11(19)5-6(12(20)21)8(14)10(16)9(15)7(5)13/h2-3H,1H3,(H,20,21)

InChI Key

WHFCBWCUSWCPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthetic strategy for this compound generally involves two key steps:

This approach is consistent with common synthetic routes for functionalized benzoic acid derivatives where carboxylic acids are converted to amides via coupling reactions.

Preparation of 2,3,4,5-Tetrachlorobenzoic Acid Precursor

The starting material is typically a highly chlorinated benzoic acid, specifically 2,3,4,5-tetrachlorobenzoic acid or its derivatives. This can be prepared by:

  • Chlorination of benzoic acid or related aromatic compounds under controlled conditions to introduce chlorine atoms at the 2,3,4,5 positions.
  • Alternatively, oxidation of tetrachloromethylbenzenes to the corresponding carboxylic acid can be employed, using strong oxidizing agents such as potassium permanganate (KMnO$$_4$$) under reflux conditions.
Step Reagents/Conditions Description
Chlorination Chlorine gas or sulfuryl chloride, catalyst (e.g., FeCl$$_3$$) Electrophilic aromatic substitution to introduce Cl atoms
Oxidation KMnO$$_4$$, alkaline aqueous medium, reflux Oxidation of alkyl side chains to carboxylic acid

Coupling with 2-Methylimidazole to Form the Amide

The key step is the formation of the amide bond between the carboxylic acid group of the tetrachlorobenzoic acid and the nitrogen of 2-methylimidazole. This is typically achieved via:

  • Activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC), or uronium salts (e.g., HATU), or phosphonium salts (e.g., BOP reagent).
  • Reaction with 2-methylimidazole under mild conditions (room temperature to moderate heating) in an appropriate solvent such as dichloromethane (DCM), dimethylformamide (DMF), or N-methylpyrrolidone (NMP).
  • Use of a base such as triethylamine to facilitate the reaction by neutralizing the acid formed during coupling.

This methodology is supported by analogous procedures for benzoic acid derivatives bearing nitrogen heterocycles, as described in recent literature for similar benzoic acid amides.

Step Reagents/Conditions Description
Activation HATU, BOP, or DCC; base (triethylamine) Converts carboxylic acid to reactive intermediate
Coupling 2-methylimidazole, solvent (DCM, DMF) Formation of amide bond
Purification Chromatography or recrystallization Isolation of pure product

Example Synthetic Procedure (Hypothetical Based on Analogous Methods)

Step Procedure Details
1. Preparation of 2,3,4,5-tetrachlorobenzoic acid Chlorinate benzoic acid under FeCl$$_3$$ catalysis; purify by recrystallization
2. Activation of acid Dissolve acid in dry DMF; add HATU and triethylamine at 0-25°C
3. Coupling Add 2-methylimidazole dropwise; stir at room temperature for 12-18 hours
4. Work-up Quench with water; extract with DCM; dry organic layer; concentrate
5. Purification Purify by column chromatography or recrystallization

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for aromatic protons, imidazole ring, and methyl group on imidazole.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 368.0 g/mol.
  • Infrared Spectroscopy: Amide carbonyl stretch near 1650 cm$$^{-1}$$, carboxylic acid OH stretch around 2500-3300 cm$$^{-1}$$.
  • Elemental Analysis: Confirming chlorine content and nitrogen from imidazole.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes References
Chlorination of benzoic acid Cl$$2$$, FeCl$$3$$, controlled temperature Introduces Cl at 2,3,4,5 positions Standard aromatic substitution
Oxidation of alkylbenzenes KMnO$$_4$$, alkaline reflux Alternative route to benzoic acid derivatives Oxidation literature
Amide coupling HATU/BOP/DCC, 2-methylimidazole, base, DCM/DMF Forms amide bond at position 6 Analogous amide syntheses

Research Findings and Considerations

  • The tetrachlorination pattern provides electron-withdrawing effects that influence the reactivity of the benzoic acid moiety and amide formation efficiency.
  • Use of modern coupling reagents like HATU enhances yield and purity compared to classical carbodiimide methods.
  • Reaction conditions (temperature, solvent, base) must be optimized to prevent side reactions such as over-chlorination or decomposition of the imidazole ring.
  • Purification techniques such as reverse-phase HPLC or silica gel chromatography are effective in isolating the target compound with high purity.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl] is in analytical chemistry. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry compatibility, formic acid is recommended instead. This method enables the separation and identification of impurities in preparative separations and is suitable for pharmacokinetic studies .

Pharmaceutical Applications

The compound's unique structure suggests potential applications in drug formulation and development. Its halogenated nature may enhance bioactivity or alter pharmacokinetic properties. Studies have indicated that compounds with similar structures can exhibit antimicrobial properties or serve as intermediates in synthesizing more complex pharmaceutical agents .

Environmental Applications

Research into the environmental impact of halogenated compounds like benzoic acid derivatives is crucial due to their persistence and potential toxicity. The compound can be evaluated for its degradation pathways and ecological effects. For instance, assessments have been conducted to understand how such compounds behave in aquatic environments and their potential to bioaccumulate .

Case Study 1: Pharmacokinetic Studies

A study utilizing reverse-phase HPLC demonstrated the scalability of methods for isolating benzoic acid derivatives from biological samples. This approach facilitated the investigation of the compound's absorption and metabolism in vivo, highlighting its potential therapeutic effects .

Case Study 2: Environmental Impact Assessment

Government assessments have been conducted to evaluate the environmental risks associated with halogenated compounds like benzoic acid derivatives. These studies focus on their persistence in ecosystems and potential effects on wildlife. Results indicate that while these compounds may not significantly accumulate in organisms, their long-term presence in the environment necessitates careful monitoring .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachloro-6-[(2-methyl-1h-imidazol-1-yl)carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity . The tetrachlorinated benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Compound A : Tecloftalam (2,3,4,5-Tetrachloro-6-[[(2,3-Dichlorophenyl)Amino]Carbonyl]Benzoic Acid)
  • Molecular Formula: C₁₄H₅Cl₆NO₃
  • Key Differences: Replaces the 2-methylimidazole group with a 2,3-dichlorophenylamino carboxamide. Higher chlorine content (6 Cl atoms vs. 4 in the target compound).
  • Applications : Used as a bactericide and insecticide, leveraging its hydrophobic dichlorophenyl group for membrane penetration .
Compound B : Perfluorinated Benzoic Acid Derivatives (e.g., CAS 68568-54-7)
  • Structure: Features perfluorobutyl or perfluoropentyl sulfonyloxy groups attached via phenylamino linkages.
  • Key Differences: Fluorinated chains confer extreme chemical and thermal stability. Often exist as monopotassium salts, enhancing solubility in polar solvents.
  • Applications : Likely used in surfactants or industrial materials due to fluorinated chains’ persistence .
Compound C : 2,3,4,5-Tetrachloro-6-[(1H-Imidazol-1-yl)Carbonyl]Benzoic Acid
  • Hypothetical Variant : Lacks the 2-methyl group on the imidazole.
  • Key Differences :
    • Reduced steric hindrance compared to the target compound.
    • Altered hydrogen-bonding capacity due to unsubstituted imidazole.

Physicochemical Properties

Property Target Compound Tecloftalam Perfluorinated Derivative (e.g., 68568-54-7)
Molecular Weight 367.99 ~465.78 (estimated) ~650–800 (estimated)
LogP 2.96 Likely >3.5 Likely >4.0 (due to fluorinated chains)
Solubility Moderate (HPLC) Low (hydrophobic) Low in water, high in organic solvents
Key Functional Groups 2-Methylimidazole Dichlorophenylamino Perfluorobutyl sulfonyloxy

Analysis :

  • The target compound’s LogP (2.96) suggests balanced lipophilicity, suitable for pharmacokinetic applications .
  • Tecloftalam’s higher chlorine content and dichlorophenyl group likely increase its LogP and environmental persistence .
  • Perfluorinated derivatives exhibit extreme hydrophobicity and persistence, raising environmental concerns .

Environmental and Toxicological Profiles

  • Target Compound: Moderate environmental mobility (LogP ~3). Limited toxicity data available.
  • Perfluorinated Derivatives :

    • Persistent organic pollutants (POPs) with long-term environmental retention .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The compound , Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]- (CAS Number: 69868-17-3), is a chlorinated benzoic acid derivative that has garnered attention for its potential applications in various fields.

PropertyValue
Molecular FormulaC12H6Cl4N2O3
Molecular Weight367.99 g/mol
LogP2.96
InChI KeyWHFCBWCUSWCPQU-UHFFFAOYSA-N

Antimicrobial Properties

Benzoic acid derivatives, including the tetrachloro variant, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various microorganisms:

  • Bactericidal Effects : Research has shown that benzoic acid can effectively reduce populations of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 0.9 g/L after a contact time of 60 minutes .
  • Fungicidal Effects : Similarly, concentrations of 1.8 g/L and 3.6 g/L have shown effectiveness against Candida albicans and Aspergillus brasiliensis, respectively .

The mechanism by which benzoic acid exerts its effects involves its ability to pass through cell membranes in its uncharged form. Once inside the cell, it dissociates into its ionic form due to the higher intracellular pH, leading to:

  • Inhibition of Metabolic Reactions : The resulting ions disrupt metabolic processes by lowering intracellular pH and inhibiting critical cellular functions such as the citric acid cycle and substrate transport mechanisms .
  • Potential Resistance Development : While effective, there are reports of microbial resistance developing against benzoic acid over time .

Study on Protein Degradation Systems

A recent study evaluated the effects of various benzoic acid derivatives on protein degradation pathways in human fibroblasts. The findings revealed that certain derivatives significantly activated both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting potential applications in anti-aging therapies and cellular health maintenance .

In particular:

  • Compound Activity : Among tested compounds, one derivative exhibited a 467.3% activation rate for cathepsins B and L, indicating strong bioactivity related to protein turnover .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity across various cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at concentrations tested (growth inhibition rates below 5%) for several derivatives of benzoic acid . This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves coupling a tetrachlorobenzoic acid derivative with a 2-methylimidazole moiety. Key steps include:

  • Nucleophilic Acylation : Reacting 2,3,4,5-tetrachloro-6-carboxybenzoic acid with 2-methylimidazole using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
  • Protection/Deprotection : Protecting the carboxylic acid group during imidazole coupling to avoid side reactions, followed by deprotection under mild acidic conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of benzoic acid to imidazole) and temperature (60–80°C) to maximize yield.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring integration and absence of unreacted intermediates. 19F^{19}F-NMR (if fluorinated analogs are present) .
    • FT-IR : Verify carbonyl stretches (~1700 cm1^{-1}) and imidazole C=N vibrations (~1600 cm1^{-1}) .
  • Chromatography :
    • UHPLC : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities (<0.1%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can crystallographic data resolve structural ambiguities, such as conformation of the imidazole substituent?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (for small molecules) to determine bond angles, torsional strain, and intermolecular interactions (e.g., halogen bonding from Cl substituents) .
  • Data Contradiction : If crystallographic data conflicts with computational models (e.g., imidazole ring planarity), validate with DFT calculations (B3LYP/6-311+G(d,p)) and Hirshfeld surface analysis .

Advanced: How to address discrepancies in reported bioactivity (e.g., pesticidal efficacy) across studies?

Methodological Answer:

  • Standardized Assays : Replicate bioactivity tests (e.g., in vitro inhibition of fungal hyphae growth) using OECD guidelines for agrochemicals. Control variables: pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed imidazole derivatives) that may skew activity data .

Advanced: What computational approaches predict reactivity and interaction with biological targets?

Methodological Answer:

  • Docking Studies : Model the compound’s interaction with fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina. Prioritize the imidazole carbonyl as a heme-iron ligand .
  • QSAR : Develop quantitative structure-activity relationships using Cl and imidazole substituent parameters (e.g., Hammett σ constants) to optimize logP values for membrane permeability .

Advanced: How does the compound’s stability vary under environmental or physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Conduct accelerated degradation studies in buffers (pH 4–9) at 40°C. Monitor via UHPLC for cleavage of the imidazole-benzoic acid bond .
  • Photodegradation : Expose to UV light (254 nm) and identify radical intermediates using EPR spectroscopy .

Advanced: What is the role of chloro and imidazole substituents in its mechanism of action?

Methodological Answer:

  • Halogen Bonding : Use SCXRD/DFT to confirm Cl···O/N interactions in crystal packing, which may enhance binding to target proteins .
  • Imidazole as a Pharmacophore : Compare bioactivity with analogs lacking the 2-methyl group to assess steric effects on target engagement .

Advanced: What challenges arise in detecting trace impurities, and how are they mitigated?

Methodological Answer:

  • Impurity Profiling : Use UHPLC-MS/MS with a polar-embedded column to separate and quantify byproducts (e.g., unreacted tetrachlorobenzoic acid or dimerized imidazole) .
  • Limits of Detection (LOD) : Validate methods per ICH Q2(R1), achieving LODs ≤0.05% for genotoxic impurities .

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